Product packaging for Ethyl 4-(benzyloxy)-3-hydroxybenzoate(Cat. No.:CAS No. 177429-27-5)

Ethyl 4-(benzyloxy)-3-hydroxybenzoate

Cat. No.: B2462084
CAS No.: 177429-27-5
M. Wt: 272.3
InChI Key: FAENFNUEKOZHCS-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

In the realm of organic chemistry, these esters are valuable as synthetic intermediates. The ester and benzyloxy groups can be chemically modified, and their electronic properties influence the reactivity of the aromatic ring, allowing for the construction of more complex molecules. From a medicinal chemistry perspective, the scaffold of substituted benzyloxybenzoate esters is a recurring motif in compounds designed for therapeutic purposes. The interplay of the different functional groups can lead to specific interactions with biological targets.

Significance of Benzyloxy Functionality in Molecular Design and Drug Discovery

The benzyloxy group, a benzyl (B1604629) group linked to a parent molecule via an oxygen atom, plays a multifaceted role in molecular design. It is frequently used as a protecting group for hydroxyl functionalities during multi-step organic syntheses due to its relative stability and the possibility of selective removal under specific reaction conditions. fao.org

Beyond its utility in synthesis, the benzyloxy moiety is a recognized pharmacophore—a structural feature responsible for a drug's biological activity. Its presence can enhance the inhibitory activity of a molecule against certain enzymes. For instance, research on chalcone (B49325) derivatives has shown that the inclusion of a benzyloxy group at the para-position of the B-ring can significantly enhance the inhibition of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. The benzyloxy group's size, lipophilicity, and potential for π-π stacking interactions can contribute to a molecule's binding affinity for its target protein. It is a key feature in the structure of safinamide, a known MAO-B inhibitor. Furthermore, benzylic C-H bonds are prevalent in many top-selling pharmaceuticals, highlighting the importance of this structural unit in bioactive molecules. sigmaaldrich.com

Overview of Research Trajectories for Esters of Benzoic Acid Derivatives

Esters of benzoic acid and its derivatives are a cornerstone of chemical research and industry. Their applications are diverse, ranging from their use as preservatives in food and cosmetics to their role as building blocks in the synthesis of pharmaceuticals and other fine chemicals. medchemexpress.com Research in this area is continually evolving, with a focus on developing more efficient and environmentally friendly synthetic methods. nih.govwikipedia.org

A significant research trajectory involves the exploration of the biological activities of various substituted benzoic acid esters. For example, ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, the unbenzylated precursor to Ethyl 4-(benzyloxy)-3-hydroxybenzoate, has been investigated for its potential as a prolyl-hydroxylase inhibitor, with implications for treating conditions related to hypoxia. medchemexpress.com It has also been shown to induce autophagy and apoptosis in cancer cells. nih.gov The chemical modification of such naturally occurring phenolic compounds, including through the introduction of a benzyloxy group, is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B2462084 Ethyl 4-(benzyloxy)-3-hydroxybenzoate CAS No. 177429-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAENFNUEKOZHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Benzyloxy 3 Hydroxybenzoate

Strategies for the Preparation of Ethyl 4-(benzyloxy)-3-hydroxybenzoate

The synthesis of this compound can be accomplished through several distinct pathways. The primary strategies involve either the introduction of the benzyl (B1604629) group onto a pre-existing hydroxybenzoate scaffold or the esterification of a benzylated benzoic acid precursor.

Esterification Approaches

An alternative synthetic strategy involves forming the ethyl ester after the benzyloxy group is already in place. This route begins with 4-(benzyloxy)-3-hydroxybenzoic acid. The conversion of this carboxylic acid to its corresponding ethyl ester is typically achieved through Fischer esterification. researchgate.netmasterorganicchemistry.com

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comiajpr.comyoutube.com To synthesize this compound from its corresponding acid, the acid is typically dissolved in a large excess of anhydrous ethanol (B145695), which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. truman.edu The mixture is then heated under reflux for several hours to drive the reaction toward the ester product. iajpr.comtruman.edu Because the reaction is an equilibrium, removing the water as it is formed can increase the yield of the ester.

Multi-step Synthetic Sequences Incorporating Benzyloxy-functionalization

The preparation of this compound is inherently a multi-step process, starting from simpler, commercially available precursors. Two logical synthetic sequences can be designed based on the alkylation and esterification reactions described above.

Route A: Esterification followed by Alkylation

Esterification: 3,4-Dihydroxybenzoic acid (protocatechuic acid) is first converted to Ethyl 3,4-dihydroxybenzoate. This is achieved via Fischer esterification using ethanol and a strong acid catalyst. chemicalbook.com

Selective Benzylation: The resulting Ethyl 3,4-dihydroxybenzoate undergoes regioselective O-alkylation using benzyl chloride or bromide and a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to yield the final product, this compound.

Route B: Alkylation followed by Esterification

Selective Benzylation: 3,4-Dihydroxybenzoic acid is first regioselectively benzylated at the 4-position to form 4-(benzyloxy)-3-hydroxybenzoic acid. The reaction conditions are similar to the alkylation of the ester, relying on the differential acidity of the hydroxyl groups.

Esterification: The resulting 4-(benzyloxy)-3-hydroxybenzoic acid is then subjected to Fischer esterification with ethanol and an acid catalyst to produce this compound.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the choice of reagents, catalysts, and reaction conditions.

Alternative Benzylating Agents: Traditional benzylation with benzyl chloride produces stoichiometric amounts of chloride waste. A greener alternative is to use benzyl alcohol. In the presence of certain catalysts, benzyl alcohol can act as a benzylating agent where water is the only byproduct, significantly improving the atom economy of the reaction.

Catalyst Systems: The use of homogeneous acid catalysts like sulfuric acid in esterification requires neutralization and results in waste salts. Heterogeneous solid acid catalysts (e.g., zeolites, ion-exchange resins) can be used instead. These catalysts are easily separated from the reaction mixture by filtration and can be recycled and reused, simplifying product purification and minimizing waste. Similarly, heterogeneous base catalysts can be used for the alkylation step.

Solvent Selection: Solvents like DMF are effective but pose health and environmental risks. Green chemistry encourages the use of safer solvents. For benzylation, propylene (B89431) carbonate has been explored as a green and recyclable solvent alternative. In some cases, solvent-free conditions can be developed, particularly with solid-supported catalysts, which dramatically reduces waste.

Energy Efficiency: Microwave-assisted synthesis is a technique that can significantly reduce reaction times from hours to minutes. researchgate.net This increased efficiency leads to substantial energy savings compared to conventional heating methods like refluxing. Both esterification and alkylation reactions have been shown to be amenable to microwave heating.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a significant green chemistry tool for accelerating organic reactions. nih.gov In the context of derivatives originating from a similar core structure, methyl 4-(benzyloxy)benzoate, ultrasonication has been effectively used to synthesize a series of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives. nih.gov This methodology significantly reduces reaction times compared to conventional heating methods.

The multi-step synthesis begins with the formation of 4-(benzyloxy)benzohydrazide (B166250) from the parent ester. This is followed by the condensation with various aromatic aldehydes to yield Schiff bases. The final step involves a [2+2] ketene-imine cycloaddition reaction (Staudinger reaction) with chloroacetyl chloride to form the azetidinone ring. nih.gov Each of these key steps can be efficiently carried out using ultrasound irradiation, highlighting the utility of this technique in modern organic synthesis. nih.gov The use of ultrasound has also been documented for intensifying the synthesis of related benzyloxy compounds, such as 1-benzyloxy-4-nitrobenzene, often in the presence of a phase transfer catalyst. documentsdelivered.com

Solvent Minimization and Efficient Reaction Conditions

Efficiency in chemical synthesis is often linked to the reduction of reaction times, energy consumption, and waste generation. The application of ultrasound and microwave irradiation represents a move towards more efficient and environmentally benign reaction conditions. For instance, the synthesis of azetidinone derivatives from a 4-(benzyloxy)benzoate precursor under ultrasonic irradiation was completed in significantly shorter times (minutes to hours) compared to conventional refluxing methods. nih.gov

The table below compares the reaction times for the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives using both conventional and ultrasound-assisted methods, demonstrating the efficiency of the latter. nih.gov

DerivativeSubstituent (Ar)Conventional Method (Reflux) Time (h)Ultrasound Method Time (min)
6a4-hydroxyphenyl10-1245-50
6b4-chlorophenyl10-1240-45
6c4-fluorophenyl11-1350-55
6d4-nitrophenyl12-1455-60
6e3-nitrophenyl12-1455-60
6f4-N,N-dimethylaminophenyl13-1560-65
6g2-hydroxyphenyl10-1245-50
6h2-chlorophenyl10-1240-45
6i3-hydroxyphenyl11-1350-55
6j4-methoxyphenyl10-1245-50

Derivatization Strategies and Analog Synthesis Based on the this compound Core

The functional groups present in this compound—the ester, the phenol, and the benzyl ether—provide multiple sites for chemical modification, making it a valuable starting material for creating a library of analogs.

The ethyl ester group is a primary site for derivatization. One of the most significant transformations is its conversion into a hydrazide. The reaction of the parent ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding benzohydrazide. nih.govchemmethod.com This transformation is a critical step, as the resulting hydrazide serves as a key intermediate for the synthesis of various heterocyclic compounds and other complex molecules. nih.gov

The aromatic ring of the benzoate (B1203000) core is susceptible to electrophilic aromatic substitution. While specific examples starting directly from this compound are not prominently detailed in the literature, standard protocols for halogenation, nitration, or Friedel-Crafts reactions could potentially be applied to introduce additional functional groups, further diversifying the available analogs. The existing hydroxyl and benzyloxy groups would direct incoming electrophiles, influencing the regioselectivity of such reactions.

The benzyloxy group serves as a common protecting group for the phenolic hydroxyl. Its removal via catalytic hydrogenation (debenzylation) is a fundamental transformation that would unmask the catechol moiety (a 1,2-dihydroxybenzene system). This opens up another avenue for derivatization, allowing for selective reactions at the newly freed hydroxyl group.

The core structure of this compound is particularly useful for building key intermediates that lead to biologically relevant scaffolds.

Hydrazides: As mentioned, the reaction of the ethyl ester with hydrazine hydrate is the first step in a common synthetic pathway, yielding 4-(benzyloxy)benzohydrazide. nih.gov This intermediate is stable and serves as a building block for further reactions.

Schiff Bases: The synthesized hydrazide can be readily condensed with a variety of substituted aromatic aldehydes. nih.gov This reaction forms Schiff bases, also known as imines or azomethines, which are characterized by a carbon-nitrogen double bond. These compounds are important intermediates in their own right and are precursors to other molecular families. nih.govsemanticscholar.org

Azetidinone Derivatives: The Schiff bases derived from 4-(benzyloxy)benzohydrazide can undergo a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine. nih.gov This reaction, known as the Staudinger synthesis, results in the formation of a four-membered β-lactam ring, which is the core structure of azetidinone derivatives. nih.govgoogleapis.com This multi-step synthesis demonstrates how the initial this compound scaffold can be elaborated into complex heterocyclic systems. nih.gov

Synthesis of Macrocyclic Compounds Incorporating Benzyloxybenzoate Scaffolds

The incorporation of benzoate derivatives, such as this compound, into macrocyclic structures is a significant area of research, primarily driven by the potential applications of the resulting macrocycles in areas like ion sensing, catalysis, and supramolecular chemistry. While direct macrocyclization reactions using this compound as the starting material are not extensively documented, its structural motif, a substituted catechol ether, is a key component in the synthesis of a well-known class of macrocycles: the benzo-crown ethers.

The general and most common approach to synthesizing benzo-crown ethers involves the reaction of a catechol with a dihalo- or ditosylated oligoethylene glycol in the presence of a base. This reaction, known as the Williamson ether synthesis, proceeds via a templated macrocyclization. The cation of the base (e.g., K⁺, Na⁺) acts as a template, organizing the flexible oligoethylene glycol chain into a conformation that facilitates the intramolecular cyclization, leading to higher yields of the desired macrocycle.

For this compound to be utilized in such a synthesis, a preliminary debenzylation step would be necessary to unmask the second hydroxyl group, yielding ethyl 3,4-dihydroxybenzoate (ethyl protocatechuate). This resulting catechol derivative can then undergo condensation with a suitable dielectrophile to form the macrocyclic ring.

A representative synthetic approach is outlined below:

Step 1: Debenzylation of this compound

The benzyl protecting group can be removed under standard hydrogenolysis conditions, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Step 2: Macrocyclization to form a Benzo-crown Ether

The resulting ethyl 3,4-dihydroxybenzoate can then be reacted with a dihaloalkane, such as bis(2-chloroethyl) ether, in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to yield the corresponding benzo-crown ether. The cesium salt is often preferred as it can lead to higher yields in these template-driven cyclizations.

The following table summarizes the key reactants and conditions for a plausible synthesis of a benzo-crown ether incorporating the ethyl benzoate moiety.

Reactant 1 Reactant 2 Base Solvent Product Class
Ethyl 3,4-dihydroxybenzoateBis(2-chloroethyl) etherK₂CO₃ or Cs₂CO₃Acetonitrile or DMFBenzo-9-crown-3 derivative
Ethyl 3,4-dihydroxybenzoate1,5-Dichloro-3-oxapentaneK₂CO₃ or Cs₂CO₃Acetonitrile or DMFBenzo-12-crown-4 derivative
Ethyl 3,4-dihydroxybenzoate1,8-Dichloro-3,6-dioxaoctaneK₂CO₃ or Cs₂CO₃Acetonitrile or DMFBenzo-15-crown-5 derivative
Ethyl 3,4-dihydroxybenzoate1,11-Dichloro-3,6,9-trioxaundecaneK₂CO₃ or Cs₂CO₃Acetonitrile or DMFBenzo-18-crown-6 derivative

Advanced Structural Characterization and Spectroscopic Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry data for Ethyl 4-(benzyloxy)-3-hydroxybenzoate has been reported in the available scientific literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio, but such a study does not appear to have been published.

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study of this compound has not been found in the primary literature or crystallographic databases. The determination of the crystal structure through X-ray diffraction is essential for a definitive analysis of its three-dimensional arrangement in the solid state. Without this data, a discussion of its specific solid-state characteristics is not possible.

Crystal Packing and Unit Cell Characteristics

Information regarding the crystal packing, crystal system, space group, and unit cell parameters for this compound is unavailable as no crystallographic data has been published.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

A detailed analysis of the specific intermolecular forces governing the crystal lattice of this compound, such as hydrogen bonds involving the hydroxyl group or potential C-H...π interactions with the aromatic rings, cannot be performed without a solved crystal structure.

Conformational Analysis in the Crystalline State

The specific conformation of the this compound molecule in the solid state, including critical dihedral angles between the aromatic rings and the orientation of the ethyl ester and benzyloxy groups, remains undetermined in the absence of X-ray crystallography data.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Computational docking studies have been utilized to explore the interaction of Ethyl 4-(benzyloxy)-3-hydroxybenzoate and structurally similar compounds with various protein receptors. These investigations provide estimates of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and reveal the specific types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Tyrosinase: Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, making it a significant target for treating hyperpigmentation. researchgate.netmdpi.comthieme-connect.de Molecular docking simulations of hydroxyl-substituted benzoyl derivatives within the tyrosinase active site (PDB ID: 2Y9X) indicate that the phenolic hydroxyl groups are critical for inhibition. nih.govnih.gov These groups can form crucial interactions with the two copper cofactors in the active site, effectively blocking the enzyme's catalytic activity. nih.gov The benzyloxy moiety likely engages in hydrophobic interactions within the binding pocket.

Monoamine Oxidase B (MAO-B): As an enzyme that metabolizes neurotransmitters like dopamine, MAO-B is a well-established target for neuroprotective drugs used in the management of Parkinson's disease. nih.govnih.gov Docking studies on benzyloxybenzene derivatives with human MAO-B (PDB ID: 2V5Z) have shown favorable binding scores. nih.gov The interactions are often characterized by hydrogen bonding involving key residues and hydrophobic engagement of the benzyloxy group within the active site cavity. nih.gov

InhA Enzyme: The enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. bris.ac.uknih.gov It is a validated target for antitubercular drugs. bris.ac.uk In silico studies of various inhibitors reveal that the InhA binding pocket can accommodate ligands that form hydrogen bonds with residues like Tyr158 and the NAD cofactor, as well as hydrophobic interactions. researchgate.net The structural features of this compound, including its hydrogen bond donors/acceptors and aromatic rings, suggest it could fit within this binding site.

Alpha-Estrogen Receptor (ERα): ERα is a crucial target in the treatment of hormone-dependent breast cancer. jmbfs.orgnih.gov Docking simulations against the ERα ligand-binding domain (PDB ID: 3ERT) are commonly used to identify potential antagonists. nih.govjocms.org The binding of ligands to ERα is typically driven by a key hydrogen bond with the phenolic hydroxyl group and extensive hydrophobic interactions within a pocket defined by several nonpolar amino acid residues. The core structure of this compound is well-suited to form these characteristic interactions.

The stability of a ligand-protein complex is determined by specific interactions with amino acid residues in the binding pocket. Docking studies on analogous compounds have identified key residues that are likely to be involved in binding this compound.

Target ProteinPDB IDKey Interacting Amino Acid Residues (from analogous compounds)
Tyrosinase 2Y9XAsn260, His85, His263, and interactions with Copper ions (Cu) nih.govnih.gov
Monoamine Oxidase B (MAO-B) 2V5ZCys172 (forms a key hydrogen bond via a water molecule) nih.gov
InhA Enzyme 4TZKGly96, Thr196, Tyr158, Ile16, Ile95, and the NAD cofactor researchgate.netnih.govmdpi.com
Alpha-Estrogen Receptor (ERα) 3ERTGlu353, Arg394, Phe404, Leu387 (residues forming the hydrophobic pocket)

In Silico Assessment of Pharmacokinetic Relevant Properties

Beyond target binding, computational methods are used to predict a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential as a therapeutic agent.

The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is a key determinant of its bioavailability. The benzyloxy group in the structure contributes to its lipophilicity, a property that generally favors passive membrane permeability. Studies on related N-(4-(benzyloxy)benzyl) derivatives have utilized assays like the parallel artificial membrane permeability assay (PAMPA) to evaluate this property, showing that minor structural modifications can significantly alter permeability. nih.gov Computational models trained on such experimental data can provide theoretical evaluations of a compound's likelihood to be membrane-permeable.

Understanding how a compound is metabolized is crucial for predicting its duration of action and potential for forming active or toxic metabolites. The structure of this compound presents several potential sites for metabolic transformation.

Ester Hydrolysis: The ethyl ester group is a primary site of metabolic vulnerability, susceptible to hydrolysis by various esterase enzymes present in the plasma and liver to yield the corresponding carboxylic acid.

Aromatic Hydroxylation: The aromatic rings can undergo hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes.

O-dealkylation: The benzyl (B1604629) ether linkage can be cleaved through O-debenzylation, another common metabolic reaction mediated by CYP enzymes, which would yield a catechol-like structure. The core p-hydroxybenzoic acid structure is a known intermediate in microbial metabolic pathways, such as the shikimate pathway, which can be further degraded. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and physical properties. iosrjournals.org For molecules structurally related to this compound, DFT methods have been used to calculate a range of properties. researchgate.netresearchgate.net

These calculations can determine the optimized molecular geometry, including bond lengths and angles, with high accuracy. iosrjournals.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to characterize the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.

Calculated PropertySignificance
Optimized Geometry Predicts the most stable 3D conformation, bond lengths, and angles.
HOMO Energy Relates to the ability to donate an electron.
LUMO Energy Relates to the ability to accept an electron.
HOMO-LUMO Gap Indicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Maps electron density to identify sites for molecular interactions.

Molecular Dynamics Simulations for Conformational Sampling and Stability in Biological Environments

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of a molecule like this compound, MD simulations could provide valuable insights into its structural flexibility, preferred conformations, and interactions with its environment, particularly in a biological context such as in aqueous solution or near a lipid bilayer.

Conformational Sampling

Conformational sampling refers to the exploration of the different spatial arrangements of atoms in a molecule that can be achieved by rotation about single bonds. For this compound, key areas of conformational flexibility would include the rotation around the C-O bonds of the ester and ether linkages, as well as the bond connecting the benzyl group to the ether oxygen.

A hypothetical MD simulation would track the torsional angles of these rotatable bonds over time. The results of such a simulation could be presented in a Ramachandran-like plot to visualize the probability distribution of different conformers. This would reveal the most stable, low-energy conformations of the molecule.

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

Bond NameDescriptionPotential Impact on Conformation
C(ar)-O-CH2(benzyl)Rotation around the ether linkageInfluences the orientation of the benzyl group relative to the benzoate (B1203000) ring
O-CH2-C(ar-benzyl)Rotation of the benzyl ringAffects the overall shape and potential for pi-stacking interactions
C(ar)-C(O)O-CH2Rotation around the ester linkageDetermines the positioning of the ethyl group
C(O)O-CH2-CH3Rotation of the ethyl groupMinor impact on the overall shape but can influence solubility and crystal packing

Stability in Biological Environments

To assess the stability of this compound in a biological setting, MD simulations would typically be performed in a simulated physiological environment. This usually involves solvating the molecule in a box of water molecules with added ions to mimic physiological salt concentrations.

The stability of the molecule can be evaluated by monitoring several parameters over the course of the simulation:

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the molecule at a given time and a reference structure. A stable RMSD value over time suggests that the molecule is not undergoing major conformational changes and is stable in its environment.

Root Mean Square Fluctuation (RMSF): This is calculated for each atom in the molecule and indicates the fluctuation of that atom around its average position. Higher RMSF values for certain parts of the molecule would highlight regions of greater flexibility.

Hydrogen Bonds: The number and lifetime of intramolecular and intermolecular (with water) hydrogen bonds can be monitored. The hydroxyl and carbonyl groups of this compound would be expected to form hydrogen bonds with surrounding water molecules, which would be crucial for its solubility and stability in aqueous environments.

Table 2: Hypothetical Simulation Parameters for Assessing Stability

ParameterValue/ConditionRationale
Simulation SoftwareGROMACS, AMBER, etc.Standard software packages for biomolecular simulations.
Force FieldCHARMM, AMBER, etc.A set of empirical energy functions to describe the interactions between atoms.
Solvent ModelTIP3P, SPC/ECommon water models for simulating aqueous environments.
Temperature310 K (37 °C)To mimic human body temperature.
Pressure1 barTo simulate atmospheric pressure.
Simulation Time>100 nanosecondsTo ensure adequate sampling of conformational space.

While specific research findings from molecular dynamics simulations on this compound are not available in the public domain, the established methodologies described provide a framework for how such studies would be conducted and the types of insights they would offer into the molecule's dynamic behavior and stability.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Research

Investigations into the antimicrobial potential of Ethyl 4-(benzyloxy)-3-hydroxybenzoate have targeted its effectiveness against significant pathogens and the underlying mechanisms of its action.

Direct research on the efficacy of this compound against key pathogenic microorganisms such as Mycobacterium tuberculosis and Acinetobacter baumannii is not extensively documented in publicly available scientific literature. However, studies on structurally related compounds provide some context. For instance, 4-(Benzyloxy)phenol, a related benzyloxy-containing molecule, has been shown to possess immunomodulatory activity that facilitates the clearance of mycobacteria within host cells. nih.gov Other research has focused on benzoic acid derivatives as potential prodrugs for treating tuberculosis. nih.gov In the context of A. baumannii, compounds like 3-hydroxybenzoic acid have demonstrated the ability to disrupt biofilm formation, a critical virulence factor for this pathogen. nih.gov

The precise molecular mechanisms by which this compound may exert antimicrobial effects have not been specifically elucidated. Research on analogous structures offers potential avenues for its mode of action. For example, the immunomodulatory effect of 4-(Benzyloxy)phenol in mycobacterial infections involves the p53-mediated IL-35 signaling pathway, which in turn activates the JAK1/STAT3 pathway, enhancing phagosome-lysosome fusion in macrophages. nih.gov For other related benzoic acid derivatives, proposed mechanisms against bacteria like A. baumannii include the inhibition of ubiquinone biosynthesis, which is vital for the electron transport chain and aerobic growth. nih.gov Another related compound, Ethyl 3,4-dihydroxybenzoate, has been identified as a potential efflux pump inhibitor in Escherichia coli, a mechanism that can restore the effectiveness of antibiotics. mdpi.com

Enzyme Inhibition Research

The inhibitory potential of this compound against several key enzymes has been a subject of scientific inquiry, driven by the therapeutic relevance of these enzyme targets.

There is no specific data available from scientific studies on the direct inhibitory activity of this compound against the enzyme tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology and medicine for treating hyperpigmentation disorders. nih.gov While various benzoic acid derivatives have been evaluated for this purpose, the specific compound of interest is not among those with reported findings.

While direct inhibitory studies on this compound against Monoamine Oxidase B (MAO-B) are not found in the reviewed literature, the benzyloxy pharmacophore is a well-established feature in many potent and selective MAO-B inhibitors. Research on other chemical scaffolds, such as chalcones and oxadiazoles, has consistently highlighted the importance of a benzyloxy group for high-affinity binding to the MAO-B active site.

For example, studies on benzyloxy-derived halogenated chalcones have identified compounds with potent, reversible, and competitive MAO-B inhibition, with IC50 values in the nanomolar range. nih.gov Similarly, a specific MAO-B inhibitor, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one, demonstrated an exceptionally low IC50 value of 4 nM and high selectivity over the MAO-A isoform. nih.gov These findings underscore the favorable contribution of the benzyloxy moiety to MAO-B inhibition, suggesting that this compound could be a candidate for such activity, though experimental verification is lacking.

Table 1: MAO-B Inhibition by Representative Benzyloxy-Containing Compounds This table presents data for compounds structurally related to this compound to illustrate the significance of the benzyloxy group. Data for this compound itself is not available.

Compound Class Specific Compound MAO-B IC50 Inhibition Type Selectivity Index (SI) Reference
Benzyloxy Chalcone (B49325) Compound BB4 0.062 µM Reversible, Competitive 645.16 nih.gov
Benzyloxy Chalcone Compound BB2 0.093 µM Reversible, Competitive 430.11 nih.gov

Specific research detailing the inhibitory effects of this compound on tyrosine kinases is currently unavailable in the scientific literature. Tyrosine kinases are crucial mediators of cellular signaling pathways, and their inhibition is a key strategy in cancer therapy. nih.gov While studies have explored various hydroxy benzoic acid derivatives as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, data for the specific this compound structure has not been reported. rdd.edu.iq

Alpha-Estrogen Receptor Modulation

There is no available scientific literature or research data describing the modulation of the alpha-estrogen receptor by this compound.

Receptor-Mediated Biological Responses

Investigations into the receptor-mediated biological responses of this compound have not been reported in the accessible scientific literature for the specified targets.

Retinoic Acid Receptor Alpha (RARα) Agonism

There is no available scientific literature or research data describing the agonistic activity of this compound on the Retinoic Acid Receptor Alpha (RARα).

Cold Menthol Receptor 1 (CMR-1) Antagonism

There is no available scientific literature or research data describing the antagonistic activity of this compound on the Cold Menthol Receptor 1 (CMR-1), also known as TRPM8.

Modulation of G-Protein Coupled Receptors (GPCRs)

There is no available scientific literature or research data describing the modulation of G-Protein Coupled Receptors (GPCRs) by this compound.

Voltage-Gated Potassium Channel (Kv1.3) Blockade

There is no available scientific literature or research data describing the blockade of the Voltage-Gated Potassium Channel (Kv1.3) by this compound.

Inhibition of β-Catenin-Dependent Wnt Pathway

There is no available scientific literature or research data describing the inhibition of the β-Catenin-Dependent Wnt Pathway by this compound.

Orexin-2 Receptor Activity Modulation

There is currently no available research data detailing any interaction or modulatory activity of this compound with the orexin-2 receptor (OX2R). The scientific literature that was accessed discusses various other molecules that act as agonists or antagonists of orexin (B13118510) receptors, but does not mention the subject compound. nih.govnih.govresearchgate.net Therefore, its potential effects on this receptor, which is crucial for regulating sleep-wake cycles, remain uninvestigated.

Structure-Activity Relationship (SAR) Studies

Comprehensive searches for structure-activity relationship (SAR) studies of this compound returned no relevant results. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. The absence of such studies indicates that the impact of its core structural features on any biological target has not been systematically explored.

Impact of the Benzyloxy Moiety on Biological Potency and Selectivity

No studies were found that investigate the role of the benzyloxy group of this compound in determining its biological potency or selectivity for any particular target.

Influence of Substituent Variations on Pharmacological Profile

There is no available information on how modifying the substituents of this compound would alter its pharmacological profile. Research on other compounds has demonstrated that even minor changes to a molecule's structure can significantly impact its activity, but this has not been documented for the compound .

Stereochemical Effects on Biological Activity

The significance of stereochemistry on the biological activity of chiral compounds is a well-established principle in pharmacology. nih.gov However, no research could be found that examines the stereochemical properties of this compound or how different stereoisomers might affect its biological actions.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the isolation and purity verification of synthesized organic compounds like Ethyl 4-(benzyloxy)-3-hydroxybenzoate. Techniques such as Thin-Layer Chromatography (TLC) and column chromatography are routinely utilized.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. fishersci.comsigmaaldrich.com In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the desired product. sigmaaldrich.com Analysts spot small aliquots of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel (SiO₂), at various time intervals. sigmaaldrich.comrsc.org The plate is then developed in a sealed chamber containing a suitable mobile phase.

The choice of eluent is critical for achieving clear separation between the reactants, intermediates, and the final product. Due to the polarity of this compound, a mixture of a non-polar solvent and a moderately polar solvent, such as hexane (B92381) and ethyl acetate, is commonly employed. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The spots are visualized under UV light (typically at 254 nm), where the aromatic rings in the molecule absorb light and appear as dark spots. rsc.orgresearchgate.net The progress of the reaction is determined by comparing the intensity of the spots corresponding to the starting materials and the product. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

Table 1: Illustrative TLC Monitoring of a Synthesis Reaction This table provides a hypothetical example of TLC data for monitoring the synthesis of this compound.

Compound Rf Value (3:1 Hexane:Ethyl Acetate) Observation at T=0h Observation at T=4h
Starting Material A 0.65 Strong Spot Faint Spot
Starting Material B 0.20 Strong Spot Faint Spot

Following the completion of a reaction, column chromatography is the standard technique for the purification and isolation of this compound from byproducts and unreacted starting materials on a larger scale. rsc.org This method operates on the same principles as TLC but is used for preparative purposes. rsc.org A glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often determined through optimization with TLC, is passed through the column.

The components of the mixture travel down the column at different rates based on their affinity for the stationary phase. Fractions are collected sequentially, and those containing the pure product, as identified by TLC analysis, are combined. The solvent is then removed by evaporation to yield the purified this compound.

Table 2: Typical Column Chromatography Parameters for Purification

Parameter Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., starting from 5% to 20% Ethyl Acetate)
Loading Method Dry loading (adsorbing the crude product onto a small amount of silica gel)

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

Advanced Derivatization Techniques for Enhanced Analytical Characterization

For certain types of analysis, particularly gas chromatography, chemical modification or derivatization of the analyte is necessary to improve its analytical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com Phenolic compounds like this compound, which contain a polar hydroxyl (-OH) group, are often non-volatile and can degrade at the high temperatures used in GC. mdpi.com To overcome this, a derivatization technique called silylation is employed. mdpi.combrjac.com.br

Silylation involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov This is achieved by reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.brnih.gov The resulting TMS ether is more volatile, less polar, and more thermally stable, making it suitable for GC-MS analysis. mdpi.com This method allows for the accurate quantification and structural confirmation of related phenolic compounds based on their characteristic mass spectra. bohrium.commdpi.com

Table 3: Silylation Reaction for GC-MS Analysis

Aspect Description
Analyte Type Phenolic compounds with hydroxyl groups
Objective Increase volatility and thermal stability for GC analysis
Common Reagents BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), MSTFA, TMCS (trimethylchlorosilane) nih.gov
Reaction R-OH + Silylating Agent → R-O-Si(CH₃)₃ (TMS ether)

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

Spectrophotometric and Other In Vitro Assays for Biological Activity Quantification

To evaluate the biological potential of this compound, various in vitro assays are utilized. Many of these assays rely on spectrophotometric measurements, such as absorbance or fluorescence, to quantify a biological outcome. For instance, related compounds like ethyl 3,4-dihydroxybenzoate have been evaluated for their ability to potentiate antibiotic activity, an effect that can be measured using spectrophotometric methods. mdpi.com

Cell viability assays, such as the resazurin (B115843) or MTT assay, are commonly used to determine the effect of a compound on cell proliferation. nih.govscielo.br In these assays, viable cells metabolize a substrate (e.g., resazurin) into a fluorescent or colored product, and the intensity of the signal is directly proportional to the number of living cells. nih.gov This allows for the calculation of parameters like the half-maximal inhibitory concentration (IC₅₀). Similarly, assays measuring efflux pump inhibition in bacteria often use fluorescent dyes. mdpi.com An effective inhibitor will cause an increase in the intracellular accumulation of the dye, leading to a measurable increase in fluorescence. mdpi.com

Table 4: Examples of In Vitro Assays for Biological Activity

Assay Type Principle Measurement Method Typical Endpoint
Cell Viability (Resazurin Assay) Metabolic conversion of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. nih.govscielo.br Fluorescence Spectrophotometry IC₅₀ (Half-maximal inhibitory concentration)
Antibiotic Potentiation Measurement of bacterial growth (or lack thereof) in the presence of a sub-inhibitory concentration of an antibiotic plus the test compound. mdpi.com Absorbance Spectrophotometry (Optical Density) Fold-reduction in Minimum Inhibitory Concentration (MIC)

| Efflux Pump Inhibition | Measures the intracellular accumulation of a fluorescent substrate (dye) that is normally expelled by bacterial efflux pumps. mdpi.com | Fluorescence Spectrophotometry | Increase in intracellular fluorescence |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(benzyloxy)-3-hydroxybenzoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves benzyl protection of hydroxyl groups followed by esterification. For example, a modified procedure from related benzoate esters () suggests:

  • Step 1 : Protect the phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Esterify the carboxylic acid group with ethanol via acid catalysis (e.g., H₂SO₄ or HCl).
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Optimization : Reflux time, solvent choice (e.g., ethanol vs. dichloromethane), and stoichiometric ratios (e.g., 1.2 equivalents of benzyl bromide) significantly impact yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy at C4, hydroxyl at C3) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 302.115) .
    • Supplementary Data : Melting point determination and FT-IR for functional group verification (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Guidelines :

  • Store in airtight, light-resistant containers at 2–8°C.
  • Avoid moisture and oxidizing agents (e.g., peroxides) to prevent ester hydrolysis or oxidation of the phenolic group .
    • Stability Tests : Monitor degradation via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can stereochemical challenges in derivatives of this compound be addressed?

  • Strategies :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution .
  • Asymmetric Synthesis : Employ Mitsunobu reaction (e.g., DIAD, PPh₃) with chiral alcohols to control configuration .
    • Case Study : A 2024 study on similar benzoates achieved 98% enantiomeric excess using (R)-BINOL as a catalyst .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

  • Assay Design :

  • Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293), with IC₅₀ calculation .
    • Data Interpretation : Normalize activity to positive controls (e.g., vancomycin for antibiotics) and use ANOVA for statistical significance .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Troubleshooting :

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., Mo Kα radiation, 100 K) .
    • Example : A 2023 study on a benzyloxy benzoate isomer utilized XRD to confirm regiochemistry disputed by NMR .

Q. What advanced synthetic strategies improve yield in large-scale production for research purposes?

  • Innovations :

  • Flow Chemistry : Continuous synthesis with immobilized catalysts (e.g., packed-bed reactor) reduces side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours under reflux) .
    • Yield Data : Pilot-scale trials (100 g) achieved 85% yield using microwave conditions (120°C, 150 W) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.